molecular formula C7H6ClI B1590029 1-(Chloromethyl)-3-iodobenzene CAS No. 60076-09-7

1-(Chloromethyl)-3-iodobenzene

Cat. No. B1590029
CAS RN: 60076-09-7
M. Wt: 252.48 g/mol
InChI Key: CWGGDQMRBOFYKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure, often using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Ring-Opening Dichlorination

    The study by Garve et al. (2014) discusses the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride to yield ring-opened products with chlorine atoms at specific positions. This process is significant for the generation of chlorinated compounds in organic synthesis (Garve et al., 2014).

  • Formation of Solar Cell Thin Films

    Chen et al. (2017) utilized a range of nonpolar antisolvents, including iodobenzene, in the formation of smooth and crystalline CH3NH3PbI3 thin films. These films are crucial for solar cell technology. The study highlights the influence of iodobenzene as an efficient antisolvent in the fabrication process (Chen et al., 2017).

  • Co-Crystallization in Diradicals

    Akpinar et al. (2014) described the co-crystallization of 1,3-bis(4',4',5',5'-tetramethyl-4',5'-dihydro-1'H-imidazol-2'-yl-1'-oxyl)-5-iodobenzene with dichloromethane, forming 1-D chains with antiferromagnetic properties. This research offers insights into the molecular interactions and magnetic properties of such compounds (Akpinar et al., 2014).

  • Polymer-Supported Iodobenzene Synthesis

    Suzuki and Togo (2010) investigated the preparation of polymer-supported iodobenzene compounds and their utility in organic reactions. This research has implications for the development of recyclable reagents in synthetic chemistry (Suzuki & Togo, 2010).

  • Halogenated Compound Analysis

    Nevalainen and Kolehmainen (1996) studied the NMR spectra of chlorinated diphenyliodonium salts and iodobenzenes, providing valuable data for understanding the structural properties of such compounds (Nevalainen & Kolehmainen, 1996).

  • Iodobenzene in Oxabicyclo[3.2.1]octane Synthesis

    Ngatimin et al. (2013) explored iodobenzene-catalyzed functionalization of olefins, which leads to the synthesis of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes. This research demonstrates the catalytic potential of iodobenzene in organic synthesis (Ngatimin et al., 2013).

Mechanism of Action

This involves studying how the compound interacts with other compounds at the molecular level. It often involves the use of computational chemistry or experimental techniques .

Safety and Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

1-(chloromethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGGDQMRBOFYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516740
Record name 1-(Chloromethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60076-09-7
Record name 1-(Chloromethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-iodobenzyl alcohol (600 mg, 2.56 mmol) in DCM (3 ml) was treated with thionyl chloride (3 ml, 41.3 mmol) and stirred at ambient temperature for 18 h, before addition of further thionyl chloride (1 ml, 13.7 mmol) and heating to reflux for 12 h. The cooled solution was basified with 50% NaOH, diluted with water and extracted with DCM. The combined organics were dried over MgSO4, filtered and evaporated to afford a clear syrup which crystallises on standing to give 3-iodobenzyl chloride as a white solid (650 mg, quant.).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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